molecular formula C13H16O2S B1427626 1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid CAS No. 1250016-34-2

1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid

Cat. No.: B1427626
CAS No.: 1250016-34-2
M. Wt: 236.33 g/mol
InChI Key: KSYOENLPZJEDKZ-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C13H16O2S. This compound is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a sulfanyl group attached to a 4-methylphenyl moiety. It is used primarily in research settings for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-methylbenzenethiol in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)thio]cyclopentane-1-carboxylic acid
  • 1-[(4-Methylphenyl)sulfonyl]cyclopentane-1-carboxylic acid
  • 1-[(4-Methylphenyl)selenyl]cyclopentane-1-carboxylic acid

Uniqueness

1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to its thio, sulfonyl, and selenyl analogs. This uniqueness makes it valuable for specific applications where the sulfanyl group’s properties are advantageous.

Properties

IUPAC Name

1-(4-methylphenyl)sulfanylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S/c1-10-4-6-11(7-5-10)16-13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYOENLPZJEDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid
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1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid
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1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid
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1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid
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1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid
Reactant of Route 6
1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic acid

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